Chrysocauloflavone I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

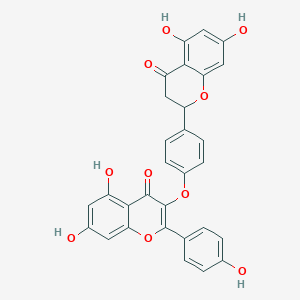

Structure

3D Structure

Properties

Molecular Formula |

C30H20O10 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2 |

InChI Key |

LYCITTYNRZICCB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chrysocauloflavone I: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysocauloflavone I, a rare biflavonoid isolated from Selaginella doederleinii, has emerged as a promising natural compound with a range of pharmacological properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is placed on its hepatoprotective and anti-inflammatory effects, including its modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a biflavonoid, a class of compounds consisting of two flavonoid units linked together. Its complex structure is the basis for its distinct biological activities.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H20O10 | [] |

| Molecular Weight | 540.48 g/mol | [] |

| IUPAC Name | 3-[4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | |

| Appearance | Yellow powder | [] |

| Purity | ≥98.0% (Commercially available) | [] |

| Predicted Boiling Point | 858.4 ± 65.0 °C | [2] |

| Predicted Density | 1.601 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 6.17 ± 0.40 | [2] |

Note: Some physicochemical properties are predicted values from chemical databases.

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential in several therapeutic areas, primarily revolving around its anti-inflammatory and hepatoprotective actions.

Anti-inflammatory Activity

A key aspect of this compound's biological profile is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of two critical inflammatory signaling pathways: the NF-κB pathway and the NLRP3 inflammasome.[]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound has been shown to suppress the activation of this pathway.[3][4][5]

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its aberrant activation is implicated in a variety of inflammatory diseases. This compound has been identified as an inhibitor of the NLRP3 inflammasome.[][6][7]

Hepatoprotective Activity

This compound has demonstrated a protective effect on the liver. This is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD), which is characterized by the accumulation of fat in the liver.

In cellular models of NAFLD, such as HepG2 cells treated with free fatty acids, this compound has been shown to attenuate the accumulation of lipids.[] This effect is believed to be mediated by the modulation of fatty acid uptake and synthesis.

This compound has been observed to decrease the expression of forkhead box protein O1 (FoxO1) and phosphoenolpyruvate carboxykinase (PEPCK), two key regulators of gluconeogenesis and lipid metabolism.[] Dysregulation of the FoxO1 pathway is implicated in various metabolic disorders.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the biological activities of this compound, based on standard methodologies in the field.

In Vitro Anti-inflammatory Assays

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6-8 hours).

-

Lysis and Luciferase Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The inhibitory effect of this compound is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

This assay quantifies the secretion of mature IL-1β, a key product of NLRP3 inflammasome activation.

-

Cell Culture and Priming: THP-1 monocytes are differentiated into macrophages and primed with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Treatment: Primed cells are pre-treated with different concentrations of this compound.

-

Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a short duration (e.g., 30-60 minutes).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The reduction in IL-1β secretion in this compound-treated cells compared to activated, untreated cells indicates inhibitory activity.

In Vitro Hepatoprotective Assays

This assay models the development of hepatic steatosis.

-

Cell Culture: Human hepatoma HepG2 cells are cultured to confluence.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Induction of Lipid Accumulation: Cells are exposed to a mixture of free fatty acids (e.g., oleic acid and palmitic acid) to induce lipid droplet formation.

-

Staining: Intracellular lipid droplets are stained with a lipophilic dye such as Oil Red O or Nile Red.

-

Quantification: For Oil Red O, the stain is extracted, and the absorbance is measured. For Nile Red, fluorescence intensity is quantified.

-

Data Analysis: A decrease in absorbance or fluorescence in this compound-treated cells compared to fatty acid-treated control cells indicates a reduction in lipid accumulation.

Quantitative Data Summary

Currently, specific quantitative data (e.g., IC50 values) for this compound from peer-reviewed publications are limited. The tables below are templates for summarizing such data as it becomes available.

Table 2: In Vitro Anti-inflammatory Activity of this compound (Template)

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Reference |

| NF-κB Luciferase | HEK293T | TNF-α | Luciferase Activity | - | - |

| IL-1β Secretion | THP-1 | LPS + ATP | IL-1β Concentration | - | - |

Table 3: In Vitro Hepatoprotective Activity of this compound (Template)

| Assay | Cell Line | Inducer | Parameter Measured | % Inhibition at X µM | Reference |

| Lipid Accumulation | HepG2 | Oleic/Palmitic Acid | Oil Red O Staining | - | - |

| FoxO1 Expression | HepG2 | - | mRNA/Protein Level | - | - |

Conclusion and Future Directions

This compound is a biflavonoid with significant therapeutic potential, particularly in the areas of inflammation and metabolic liver disease. Its mechanisms of action, involving the inhibition of the NF-κB and NLRP3 inflammasome pathways and the modulation of key metabolic regulators like FoxO1, make it a compelling candidate for further investigation.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand the structural features essential for its biological activities.

-

In vivo efficacy studies: To validate the in vitro findings in animal models of inflammatory diseases and NAFLD.

-

Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

-

Elucidation of further molecular targets: To fully understand its mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate and support the advancement of this promising natural product towards potential clinical applications.

References

- 2. This compound | 899789-51-6 [chemicalbook.com]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro inhibition of NLRP3 inflammasome by 3,6-dihydroxyflavone (3,6-DHF): a therapeutic strategy for the treatment of chronic inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Chrysocauloflavone I: A Technical Guide for Researchers

Introduction

Chrysocauloflavone I is a naturally occurring biflavonoid, a class of plant secondary metabolites characterized by a structure composed of two flavonoid units.[] Specifically, this compound is a dimer of the flavone apigenin, linked by a C-C bond, and is more formally named 2',8''-biapigenin.[2] Biflavonoids often exhibit enhanced biological activities compared to their monomeric counterparts, and this compound, isolated from plants like Selaginella doederleinii, has garnered interest for its potential pharmacological properties.[][2] This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in plants, intended for researchers, scientists, and professionals in drug development. The pathway can be conceptually divided into two major stages: the biosynthesis of the apigenin monomer and the subsequent dimerization to form this compound.

Part 1: Biosynthesis of the Apigenin Monomer

The formation of apigenin follows the well-established general phenylpropanoid and flavonoid biosynthetic pathways. This multi-step process begins with the amino acid L-phenylalanine and involves a series of enzymatic conversions.

The biosynthesis of the apigenin monomer commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[3] The activated intermediate, p-coumaroyl-CoA, is then formed by the action of 4-Coumarate:CoA Ligase (4CL) .

This activated molecule serves as the entry point into the flavonoid-specific pathway. Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone. The subsequent stereospecific cyclization of naringenin chalcone into (2S)-naringenin (a flavanone) is facilitated by Chalcone Isomerase (CHI) . Finally, Flavone Synthase (FNS) introduces a double bond into the C-ring of naringenin to form the flavone apigenin. In plants, two types of FNS have been identified: FNSI, a soluble dioxygenase, and FNSII, a cytochrome P450 monooxygenase.

Diagram of the Apigenin Biosynthetic Pathway

References

Chrysocauloflavone I: A Technical Review of Its Bioactivities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysocauloflavone I, a biflavonoid isolated from the traditional medicinal plant Selaginella doederleinii, has emerged as a promising natural compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its anti-inflammatory, hepatoprotective, and metabolic regulatory properties. This document details its mechanism of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse biological effects. It is primarily sourced from Selaginella doederleinii, a plant with a history of use in traditional medicine for treating various inflammatory conditions and cancers. The unique chemical structure of this compound contributes to its therapeutic potential, which includes anti-inflammatory, antioxidant, hepatoprotective, and metabolic regulatory effects. This review synthesizes the existing scientific literature to provide an in-depth technical guide for researchers and professionals in the field of drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C30H20O10 |

| Molecular Weight | 540.48 g/mol |

| Appearance | Yellow powder |

| Purity | Typically >98.0% |

| CAS Number | 899789-51-6 |

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome

Pre-clinical studies suggest that this compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathways. These pathways are critical mediators of inflammation in various diseases, including sepsis.

-

NF-κB Pathway: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is reported to inhibit this process, thereby reducing the production of inflammatory cytokines.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome, a key mechanism in its therapeutic effect against sepsis.

Experimental Protocols

In Vitro Anti-inflammatory Assay (General Protocol)

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules in the NF-κB and NLRP3 pathways (e.g., phosphorylated IκBα, p65, NLRP3, cleaved caspase-1) by Western blotting.

In Vivo Sepsis Model (General Protocol)

-

Animal Model: Sepsis is induced in mice (e.g., C57BL/6) by cecal ligation and puncture (CLP) or intraperitoneal injection of LPS.

-

Treatment: this compound is administered to the animals at different doses, either before or after the induction of sepsis.

-

Survival Rate: The survival rate of the animals is monitored over a period of time (e.g., 72 hours).

-

Biochemical Analysis: Blood and tissue samples are collected to measure inflammatory markers, organ damage indicators, and cytokine levels.

Hepatoprotective Effects

This compound has been reported to exhibit protective effects against liver injury, particularly in models of cholestasis.

Mechanism of Action: Modulation of Bile Acid Homeostasis

The hepatoprotective effects of this compound are attributed to its ability to modulate the expression of genes involved in bile acid synthesis and transport. In models of alpha-naphthylisothiocyanate (ANIT)-induced cholestasis, this compound has been shown to:

-

Increase the expression of bile acid efflux transporters like the bile salt export pump (Bsep).

-

Increase the expression of uptake transporters such as the sodium taurocholate cotransporting polypeptide (Ntcp).

-

Enhance the activity of bile acid metabolizing enzymes, including sulfate transferase 2a1 (Sult2a1) and UDP-glucuronosyltransferase 1a1 (Ugt1a1).

-

Decrease the expression of enzymes involved in bile acid synthesis, namely cholesterol 7α-hydroxylase (Cyp7a1) and oxysterol 12α-hydroxylase (Cyp8b1).

Experimental Protocols

ANIT-Induced Cholestasis in Mice (General Protocol)

-

Animal Model: Male mice are administered a single oral dose of ANIT to induce cholestatic liver injury.

-

Treatment: this compound is administered orally for a number of consecutive days prior to and/or after ANIT administration.

-

Serum Biochemistry: Blood samples are collected to measure liver injury markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (TBIL), and alkaline phosphatase (ALP).

-

Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) for histological examination of liver damage.

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of genes related to bile acid homeostasis using quantitative real-time PCR (qRT-PCR).

Regulation of Lipid Metabolism

This compound has shown potential in modulating lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action: Attenuation of Fatty Acid Accumulation

In vitro studies using the HepG2 human hepatoma cell line have indicated that this compound can attenuate the accumulation of fatty acids. This effect is thought to be mediated by:

-

Modulation of fatty acid uptake: Regulating the expression of proteins involved in the transport of fatty acids into hepatocytes.

-

Modulation of fatty acid synthesis: Influencing the pathways of de novo lipogenesis.

-

Decreased expression of key regulatory proteins: this compound has been found to decrease the expression of forkhead box protein O1 (FOXO1) and phosphoenolpyruvate carboxykinase (PEPCK), which are involved in gluconeogenesis and lipid metabolism.

Experimental Protocols

Fatty Acid Accumulation in HepG2 Cells (General Protocol)

-

Cell Culture: HepG2 cells are cultured in a suitable medium.

-

Induction of Steatosis: To mimic the conditions of NAFLD, cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Lipid Staining: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining.

-

Gene and Protein Expression Analysis: The expression of genes and proteins involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) is analyzed by qRT-PCR and Western blotting.

Summary of Quantitative Data

Currently, there is a limited amount of publicly available, specific quantitative data (e.g., IC50 values) for this compound in the reviewed biological activities. The following table is a template for compiling such data as it becomes available from primary research articles.

| Biological Activity | Assay/Model | Parameter | Value | Reference |

| Anti-inflammatory | LPS-stimulated macrophages | IC50 (TNF-α inhibition) | Data not available | |

| LPS-stimulated macrophages | IC50 (IL-6 inhibition) | Data not available | ||

| Hepatoprotective | ANIT-induced cholestasis | % reduction in ALT | Data not available | |

| ANIT-induced cholestasis | % reduction in AST | Data not available | ||

| Metabolic Regulation | HepG2 fatty acid accumulation | % inhibition of lipid accumulation | Data not available |

Conclusion and Future Directions

This compound is a biflavonoid with significant therapeutic potential, demonstrating promising anti-inflammatory, hepatoprotective, and lipid-lowering properties in pre-clinical models. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome, as well as the regulation of genes involved in bile acid and fatty acid metabolism.

Despite these promising findings, there is a clear need for more in-depth research to fully elucidate its pharmacological profile. Future studies should focus on:

-

Quantitative analysis: Determining the potency and efficacy of this compound through dose-response studies to establish IC50 and EC50 values.

-

Detailed mechanistic studies: Identifying the specific molecular targets and upstream/downstream signaling events affected by this compound.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.

-

In vivo efficacy in diverse disease models: Evaluating its therapeutic potential in a broader range of animal models of inflammatory and metabolic diseases.

The generation of robust and detailed data from such studies will be crucial for advancing this compound from a promising natural product to a potential therapeutic agent for human diseases.

Preliminary Studies on Chrysocauloflavone I's Biological Effects: A Technical Guide

Disclaimer: Publicly available research on Chrysocauloflavone I is currently limited. This guide summarizes the existing preliminary findings and, for illustrative purposes, draws upon data from studies on the closely related flavonoid, Chrysin, to provide a more comprehensive overview of potential biological effects and mechanisms of action. This information should be interpreted with the understanding that findings on Chrysin may not be directly transferable to this compound.

Introduction to this compound

This compound is a flavonoid that has garnered interest for its potential therapeutic properties. Preliminary studies suggest its involvement in key biological processes, including inflammation, liver protection, and metabolic regulation. This document aims to provide researchers, scientists, and drug development professionals with a summary of the current, albeit limited, understanding of this compound's biological effects and the methodologies that can be employed for its further investigation.

Known Biological Effects of this compound

Initial research indicates that this compound exhibits several biological activities:

-

Anti-inflammatory Effects: this compound has been shown to alleviate inflammatory responses. This is reportedly achieved through the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathways.[]

-

Hepatoprotective Effects: The compound has demonstrated a protective effect on the liver.[]

-

Metabolic Regulation: this compound is involved in the modulation of fatty acid metabolism.[]

Due to the scarcity of detailed quantitative data specifically for this compound, the following sections will present illustrative data and protocols based on studies of the related flavonoid, Chrysin, to provide a framework for future research.

Quantitative Data (Illustrative, based on Chrysin)

The following tables summarize quantitative data from studies on Chrysin, a structurally similar flavonoid. This data is provided to give an indication of the potential potency and effects that might be investigated for this compound.

Table 1: In Vitro Anti-inflammatory Activity of Chrysin

| Assay | Cell Line | Stimulant | Outcome Measured | IC50 / Effective Concentration | Reference |

| NF-κB Activity | Caco-2 | IL-1β | Luciferase Reporter Assay | 50 µM (Significant inhibition) | [2] |

| IL-8 Secretion | Caco-2 | IL-1β | ELISA | 50 µM (1.6-fold reduction) | [2] |

| NLRP3 Inflammasome | FLS | LPS + ATP | IL-1β Secretion | Pre-treatment with Chrysin showed significant reduction | [3] |

Table 2: Hepatoprotective Effects of Chrysin in an Animal Model

| Animal Model | Toxin | Treatment | Key Findings | Reference |

| Mice | Carbon Tetrachloride (CCl4) | Chrysin (50 mg/kg) for 7 days | Significant decrease in serum AST and ALT; Reduced hepatic TNF-α expression | [] |

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many flavonoids are known to inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the potential point of inhibition by compounds like this compound.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. This compound is suggested to inhibit this pathway.[]

Caption: NLRP3 inflammasome activation pathway and potential inhibition.

Experimental Protocols (General Templates)

The following are generalized protocols for assays that would be relevant for studying the biological effects of this compound. Specific parameters would need to be optimized for the particular cell lines or animal models used.

This assay is used to assess the cytotoxicity of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., HepG2, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This protocol is for quantifying the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

-

Cell Culture and Treatment: Culture cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding the substrate and stopping the reaction.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the concentration of the cytokine in the samples by comparing the absorbance to the standard curve.

This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated IκBα or NLRP3.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

A common model to study in vivo anti-inflammatory effects is the cecal ligation and puncture (CLP) model of sepsis in mice.

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

-

CLP Surgery: Anesthetize the mice and perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle.

-

Treatment: Administer this compound (intraperitoneally or orally) at a predetermined dose at the time of or shortly after surgery.

-

Monitoring: Monitor the mice for survival, clinical signs of illness, and body temperature.

-

Sample Collection: At a specified time point, collect blood and peritoneal lavage fluid for cytokine analysis and organ tissues for histological examination and protein/gene expression analysis.

Conclusion and Future Directions

The preliminary evidence for this compound's biological activity is promising, particularly in the areas of inflammation and liver health. However, there is a clear need for more in-depth research to substantiate these initial findings. Future studies should focus on:

-

Quantitative Analysis: Determining the IC50 values and dose-dependent effects of this compound in various in vitro models.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Conducting comprehensive studies in relevant animal models to assess the therapeutic potential of this compound.

-

Pharmacokinetics and Safety: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for potential drug development.

References

Chrysocauloflavone I: A Technical Guide to its Presumed Solubility and Stability Profile

Disclaimer: Scientific literature lacks specific quantitative data on the solubility and stability of Chrysocauloflavone I. This guide provides a comprehensive overview based on the known characteristics of structurally similar flavonoids and outlines the established methodologies for determining these properties. Researchers should consider this information as a foundational resource to guide their experimental design.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, but their utility in pharmaceutical and nutraceutical applications is often limited by their physicochemical properties, particularly solubility and stability. Understanding these characteristics is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the expected solubility and stability profile of this compound based on data from analogous flavonoid compounds.

Predicted Solubility Profile

The solubility of flavonoids is highly dependent on their structure, the solvent, pH, and temperature. Generally, flavonoids are sparingly soluble in water and more soluble in organic solvents.

Table 1: Solubility of Representative Flavonoids in Various Solvents

| Flavonoid | Solvent | Temperature (°C) | Solubility |

| Quercetin | Water | 20 | < 0.01 g/L[1] |

| Acetone | 50 | 80 mmol/L[1] | |

| Acetonitrile | 50 | 5.40 mmol/L[1] | |

| tert-Amyl alcohol | 50 | 67 mmol/L[1] | |

| Hesperetin | Water (pH 1.5) | Not Specified | 0.06 x 10⁻³ g/L[1] |

| Water (pH 8) | Not Specified | 0.24 x 10⁻³ g/L[1] | |

| Acetonitrile | 50 | 85 mmol/L[1] | |

| Naringenin | Water (pH 1.5) | Not Specified | 0.025 x 10⁻³ g/L[1] |

| Water (pH 8) | Not Specified | 0.10 x 10⁻³ g/L[1] | |

| Acetonitrile | 50 | 77 mmol/L[1] | |

| Rutin | Water | 20 | 0.12 g/L[1] |

| Acetonitrile | 50 | 0.50 mmol/L[1] |

Based on the data from similar flavonoids, it can be inferred that this compound, as an aglycone, likely exhibits low solubility in aqueous solutions at neutral and acidic pH. Its solubility is expected to increase in more alkaline conditions due to the ionization of its hydroxyl groups.[1] In organic solvents, its solubility is predicted to be significantly higher, with polar aprotic solvents like acetone and acetonitrile and alcohols being effective solubilizing agents.

Predicted Stability Profile and Degradation Pathways

The stability of flavonoids is influenced by factors such as temperature, pH, light, and the presence of oxygen.[2] Degradation can lead to a loss of biological activity and the formation of undesirable byproducts.

3.1. Effect of Temperature

Elevated temperatures generally accelerate the degradation of flavonoids.[3] For instance, many flavonoids show significant degradation when heated in boiling water.[4] The thermal stability of flavonoids is influenced by their hydroxylation pattern; for example, increased hydroxylation on the B-ring can decrease thermal stability.[4]

3.2. Effect of pH

The pH of the medium plays a crucial role in flavonoid stability. Many flavonoids are more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[5][6] This is often due to the increased susceptibility of the ionized form to oxidation.

3.3. Degradation Pathway

The degradation of flavones often involves the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.[2][4] This can be initiated by oxidation and is influenced by the surrounding conditions.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

4.1. Solubility Determination

A common method for determining solubility is the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, acetone, acetonitrile).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Analysis: The solutions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]

4.2. Stability Testing

Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors.

-

Sample Preparation: Solutions of this compound are prepared in relevant media (e.g., buffers at different pH values, potential formulation vehicles).

-

Storage Conditions: Samples are stored under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and light exposures (e.g., protected from light, exposed to UV light).

-

Time-Point Analysis: At specified time intervals, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.[10][11]

-

Data Analysis: The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration of this compound versus time.

Signaling Pathways and Biological Context

While not directly related to solubility and stability, it is noteworthy that flavonoids, including presumably this compound, are known to interact with various cellular signaling pathways. For instance, many flavones exhibit anti-inflammatory and antioxidant effects by modulating pathways such as NF-κB and Nrf2.[12] Understanding these mechanisms is crucial for the overall development of this compound as a therapeutic agent.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its successful development into a viable product. Although specific data for this compound are not yet available, the extensive knowledge base for the flavonoid class provides a strong framework for predicting its behavior and for designing the necessary experiments to characterize it fully. The methodologies outlined in this guide offer a clear path forward for researchers to elucidate the physicochemical properties of this compound, thereby enabling its effective formulation and application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]

- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. inhort.pl [inhort.pl]

- 11. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]

- 12. mdpi.com [mdpi.com]

Unveiling the Pharmacological Profile of Chrysocauloflavone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysocauloflavone I, a naturally occurring biflavonoid isolated from Selaginella doederleinii, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, summarizing its known biological effects, mechanisms of action, and available pharmacokinetic data. The information is presented to support further investigation and potential therapeutic development.

Pharmacodynamics: Key Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, hepatoprotective, and metabolic regulatory properties.

Anti-inflammatory Activity

This compound has been reported to exhibit potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Specifically, it has been shown to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. This dual inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting its potential in mitigating inflammatory responses in conditions like sepsis.

Signaling Pathway Diagram: Inhibition of NF-κB and NLRP3 Inflammasome by this compound

Inhibitory action of this compound on key inflammatory pathways.

Hepatoprotective Effects

This compound has demonstrated a protective effect against cholestatic liver injury, such as that induced by alpha-naphthylisothiocyanate (ANIT). Its mechanism of action in this context involves the regulation of bile acid homeostasis. The compound works by modulating the expression of key transporters and enzymes involved in bile acid synthesis and efflux, thereby mitigating the toxic accumulation of bile acids in the liver.

Metabolic Regulation

In the realm of metabolic diseases, this compound has been shown to attenuate the accumulation of fatty acids in hepatocytes. Studies using HepG2 cells, a human liver cancer cell line commonly used to model liver-related metabolic diseases, indicate that this compound can modulate fatty acid uptake and synthesis. This suggests a potential therapeutic role in conditions such as non-alcoholic fatty liver disease (NAFLD).

Experimental Workflow: Investigating Fatty Acid Accumulation in HepG2 Cells

A typical workflow for assessing the effect of this compound on lipid accumulation.

Cytotoxic Activity

Pharmacokinetics

A study in rats provided initial insights into the pharmacokinetic profile of this compound.

| Parameter | Route of Administration | Dose | Value |

| Elimination Half-life (t½) | Intravenous | 10 and 20 mg/kg | ~85 minutes |

| AUC(0-∞) | Intravenous | 10 mg/kg | 148.52 mg/L·min |

| AUC(0-∞) | Intravenous | 20 mg/kg | 399.01 mg/L·min |

| Protein Binding | - | - | >97% |

| Oral Bioavailability | Intragastric | 100 mg/kg | Not detected in plasma |

Pharmacokinetic parameters of this compound in rats.

The data indicates that this compound has a relatively short elimination half-life and that its exposure increases with the dose when administered intravenously. The high degree of protein binding suggests that a large fraction of the compound in circulation is bound to plasma proteins. Notably, the absence of the parent drug in plasma after intragastric administration suggests poor oral bioavailability, which is a critical consideration for future drug development efforts.

Experimental Protocols

Detailed experimental protocols for the key bioactivities of this compound are outlined below, based on standard methodologies used in the field.

NF-κB Inhibition Assay

-

Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulating agent like lipopolysaccharide (LPS).

-

Analysis: The inhibitory effect on the NF-κB pathway can be assessed through several methods:

-

Western Blot: Analyze the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB.

-

Reporter Gene Assay: Use cells transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.

-

Immunofluorescence: Visualize the nuclear translocation of the p65 subunit.

-

NLRP3 Inflammasome Activation Assay

-

Cell Priming and Activation: Macrophages are first primed with LPS to upregulate the expression of NLRP3 and pro-IL-1β. Following priming, a second signal, such as ATP or nigericin, is added to activate the NLRP3 inflammasome. Cells are co-treated with this compound during the activation step.

-

Measurement of IL-1β Secretion: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Caspase-1 Activity Assay: The activity of caspase-1, a key enzyme in the inflammasome complex, can be measured using a fluorometric or colorimetric assay.

-

ASC Speck Visualization: The formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.

Hepatoprotective Effect in ANIT-Induced Cholestasis Model (In Vivo)

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

-

Dosing: Animals are pre-treated with this compound (at various doses) or vehicle control for a set number of days.

-

Induction of Cholestasis: A single oral dose of α-naphthylisothiocyanate (ANIT) is administered to induce cholestatic liver injury.

-

Sample Collection: After a specific time post-ANIT administration (e.g., 24-48 hours), blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of liver injury markers (e.g., ALT, AST, ALP, total bilirubin) and bile acids are measured.

-

Histopathological Examination: Liver tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of liver damage, including necrosis, inflammation, and bile duct proliferation.

-

Gene and Protein Expression Analysis: The expression of genes and proteins related to bile acid transport and metabolism in the liver is analyzed using qPCR and Western blotting.

Fatty Acid Accumulation in HepG2 Cells

-

Cell Culture: HepG2 cells are maintained in a suitable culture medium.

-

Induction of Steatosis: To mimic the conditions of fatty liver disease, cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) for a period of time (e.g., 24 hours).

-

Treatment: Cells are co-treated with different concentrations of this compound during the fatty acid incubation period.

-

Lipid Staining: Intracellular lipid accumulation is visualized by staining with Oil Red O, a lipid-soluble dye.

-

Quantitative Analysis: The stained lipid droplets are quantified by extracting the dye and measuring its absorbance using a spectrophotometer.

-

Mechanism of Action Studies: The effect of this compound on the expression of key genes and proteins involved in fatty acid uptake (e.g., CD36) and synthesis (e.g., SREBP-1c, FASN, ACC) can be evaluated by qPCR and Western blotting.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile with potential therapeutic applications in inflammatory diseases, liver disorders, and metabolic conditions. Its multifaceted mechanism of action, targeting key pathways like NF-κB and the NLRP3 inflammasome, warrants further investigation.

Key areas for future research include:

-

Quantitative Bioactivity Studies: Determining the precise IC50 or EC50 values for its various biological activities is essential for a comprehensive understanding of its potency.

-

Bioavailability and Formulation: Addressing the poor oral bioavailability is a critical step for its development as a therapeutic agent. Formulation strategies to enhance absorption should be explored.

-

In Vivo Efficacy: More extensive in vivo studies in relevant animal models are needed to validate its therapeutic potential and establish a dose-response relationship.

-

Toxicology Profile: A thorough toxicological assessment is required to determine its safety profile for potential clinical use.

-

Target Identification: Elucidating the direct molecular targets of this compound will provide deeper insights into its mechanism of action.

Initial Purity Assessment of Chrysocauloflavone I Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the initial purity assessment of Chrysocauloflavone I, a biflavonoid isolated from Selaginella doederleinii. The purity of active pharmaceutical ingredients (APIs) and research compounds is a critical parameter in drug discovery and development, ensuring the reliability and reproducibility of experimental results. This document outlines the key analytical techniques and experimental protocols for characterizing the purity of this compound samples.

Compound Information

This compound is a C-O linked biflavonoid. A summary of its basic properties and reported purity is provided in the table below.

| Parameter | Value | Source |

| Molecular Formula | C30H20O10 | [1] |

| Molecular Weight | 540.48 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Reported Purity | >98% (by HPLC peak area normalization) | [2][3] |

| Commercial Purity Specification | 98.0% | [1] |

Experimental Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of a compound. The following diagram illustrates a typical workflow for the initial purity evaluation of a this compound sample.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and other biflavonoids due to its high resolution and sensitivity. A typical HPLC method for the analysis of biflavonoids from Selaginella species is detailed below.

Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Description |

|---|---|

| Column | XBridge Waters C18, 5 µm, 4.6 x 250 mm (or equivalent)[1][4][5] |

| Mobile Phase A | Water with 0.4% acetic acid[1][4][5] |

| Mobile Phase B | Acetonitrile[1][4][5] |

| Gradient Elution | A time-dependent gradient should be optimized to ensure separation of the main peak from any impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes. |

| Flow Rate | 0.4 mL/min[1][4][5] |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection Wavelength | 367 nm is suitable for biflavonoids[1][4][5]. A PDA detector allows for scanning a range of wavelengths to check for peak purity. |

| Injection Volume | 10-20 µL |

| Sample Preparation | Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., HPLC-grade methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection. |

Data Analysis: The purity of the sample is typically determined by the peak area normalization method. The percentage purity is calculated as the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identification and Impurity Profiling

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), is a powerful tool for confirming the identity of this compound and for the characterization of any impurities.

Methodology

Instrumentation:

-

An HPLC system coupled to a mass spectrometer, preferably a QTOF or Orbitrap, with an electrospray ionization (ESI) source.

Analytical Approach:

-

The HPLC conditions can be similar to those described in section 3.1.

-

Mass spectra are acquired in negative ESI mode, as this has been shown to be sensitive for flavonoids.[6]

-

Tandem mass spectrometry (MS/MS) is performed on the precursor ion of this compound ([M-H]⁻ at m/z 539) to obtain its fragmentation pattern, which serves as a fingerprint for its identification.[3]

Fragmentation Pathway of this compound

The fragmentation of this compound in negative ESI mode provides characteristic product ions that can be used for its unambiguous identification. The proposed fragmentation pathway is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for the structural elucidation and confirmation of organic molecules. For purity assessment, ¹H and ¹³C NMR spectra can confirm the identity of the main component and detect the presence of impurities.

Experimental Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Experiments:

-

¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. Impurities will appear as additional, unassigned signals.

-

¹³C NMR: Shows the number and types of carbon atoms. The presence of the correct number of signals with the expected chemical shifts confirms the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used for complete structural assignment and to identify the structure of any significant impurities if necessary.

Data Analysis: The obtained NMR spectra should be compared with literature data for this compound to confirm its identity.[2][3] The presence and integration of impurity signals can provide a semi-quantitative estimate of their levels.

Summary and Conclusion

The initial purity assessment of this compound samples relies on a combination of chromatographic and spectroscopic techniques. HPLC-UV/DAD is the primary method for quantitative purity determination, typically using the peak area normalization method. LC-MS/MS provides crucial information for identity confirmation through its characteristic fragmentation pattern. NMR spectroscopy offers the most definitive structural confirmation and can reveal the presence of impurities that may not be detected by other methods. By employing this multi-faceted approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

- 1. Determination of biflavonoids in four Mexican species of Selaginella by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Chrysocauloflavone I from Selaginella doederleinii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selaginella doederleinii is a traditional medicinal plant known to be a rich source of various bioactive compounds, including a diverse range of biflavonoids. Among these, chrysocauloflavone I, a specific biflavonoid, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the whole plant of S. doederleinii. The methodology is based on established phytochemical techniques for the isolation of biflavonoids from Selaginella species.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Whole plants of Selaginella doederleinii are collected and authenticated by a plant taxonomist.

-

Cleaning and Drying: The plant material is thoroughly washed with distilled water to remove any soil and debris. Subsequently, it is air-dried in the shade at room temperature for 7-10 days until a constant weight is achieved.

-

Pulverization: The dried plant material is pulverized into a coarse powder using a mechanical grinder and passed through a sieve to ensure uniform particle size.

Extraction

-

Maceration: The powdered plant material (approximately 1 kg) is subjected to maceration with 95% ethanol (10 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure at 40-50°C using a rotary evaporator to yield a crude ethanolic extract. This extraction process is repeated three times to ensure exhaustive extraction. The extracts are then combined.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity.

-

Petroleum Ether Fractionation: The aqueous suspension is first extracted with petroleum ether (3 x 1 L) in a separatory funnel to remove non-polar compounds like fats and waxes. The petroleum ether fractions are combined.

-

Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined, as biflavonoids are known to be enriched in this fraction[1].

-

n-Butanol Fractionation: Finally, the remaining aqueous layer is extracted with n-butanol (3 x 1 L). The n-butanol fractions are combined.

-

-

Solvent Evaporation: Each of the petroleum ether, ethyl acetate, and n-butanol fractions is concentrated to dryness using a rotary evaporator. The resulting residues are stored at 4°C for further processing.

Purification of this compound from the Ethyl Acetate Fraction

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of this compound.

-

Silica Gel Column Chromatography:

-

The dried ethyl acetate extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient solvent system of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography:

-

The fractions from the silica gel column that show the presence of biflavonoids are further purified using a Sephadex LH-20 column.

-

The column is typically eluted with methanol.

-

Fractions are collected and monitored by TLC to isolate the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is achieved by Prep-HPLC.

-

The semi-purified fraction containing this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the Prep-HPLC system.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structure Elucidation

The structure of the purified this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure.

Data Presentation

| Extraction/Purification Step | Parameter | Value/Description | Yield/Purity |

| Plant Material Preparation | Starting Material | Whole plant of Selaginella doederleinii | 1 kg (dry weight) |

| Extraction | Solvent | 95% Ethanol | - |

| Method | Maceration (3 x 72h) | - | |

| Crude Extract Yield | - | ~5-10% of dry weight | |

| Fractionation | Petroleum Ether Fraction | - | Variable |

| Ethyl Acetate Fraction | Enriched with biflavonoids | Variable | |

| n-Butanol Fraction | - | Variable | |

| Purification | Silica Gel Chromatography | Eluent: n-hexane:EtOAc -> EtOAc:MeOH | - |

| Sephadex LH-20 | Eluent: Methanol | - | |

| Prep-HPLC | Column: C18; Eluent: ACN:H₂O gradient | >98% Purity (by HPLC) |

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Logical Flow of the Isolation Process.

References

Synthesis of Chrysocauloflavone I Analogs and Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogs and derivatives of Chrysocauloflavone I, a naturally occurring biflavonoid. The methodologies described herein are based on established synthetic strategies for the construction of the flavone core and the coupling of flavonoid units to form biflavonoids. These protocols are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a biflavonoid composed of two flavone units linked together. The synthesis of such molecules presents a significant challenge, requiring precise control over regioselectivity during the formation of the flavone cores and the subsequent coupling reaction. The protocols outlined below are based on common and effective methods for flavonoid and biflavonoid synthesis, such as the Baker-Venkataraman rearrangement for flavone synthesis and Suzuki-Miyaura or Ullmann coupling for the formation of the biaryl linkage.

While a direct total synthesis of this compound has not been extensively reported in the literature, this guide provides protocols for the synthesis of closely related biflavonoid structures. These methods can be adapted by researchers to target this compound and its analogs.

Key Synthetic Strategies

The synthesis of this compound analogs can be broadly divided into two key stages:

-

Synthesis of the Monomeric Flavone Units: This typically involves the construction of the chromone core of the individual flavone molecules. Common methods include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction.

-

Coupling of the Flavone Units: This step involves the formation of a carbon-carbon bond between the two pre-synthesized flavone monomers. The most utilized methods for this transformation are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and copper-catalyzed Ullmann coupling.[1][2]

Section 1: Synthesis of Flavone Monomers

A versatile method for the synthesis of the flavone core is the Baker-Venkataraman rearrangement. This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone.

Experimental Protocol: Synthesis of a Flavone Monomer via Baker-Venkataraman Rearrangement

This protocol describes a general procedure for the synthesis of a protected flavone monomer that can be used as a building block for biflavonoid synthesis.

Step 1: Acylation of 2-hydroxyacetophenone

-

To a solution of a substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (10 mL/mmol), add the desired substituted benzoyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-cold 10% hydrochloric acid (50 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-acyloxyacetophenone. Purify by recrystallization or column chromatography.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the o-acyloxyacetophenone (1.0 eq) in anhydrous pyridine (15 mL/mmol).

-

Add powdered potassium hydroxide (3.0 eq) and stir the mixture at 50 °C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold 10% hydrochloric acid (50 mL).

-

Collect the precipitated 1,3-diketone by filtration, wash with water, and dry.

Step 3: Cyclization to the Flavone

-

Reflux a solution of the 1,3-diketone (1.0 eq) in glacial acetic acid (20 mL/mmol) containing a catalytic amount of concentrated sulfuric acid (2-3 drops) for 4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated flavone by filtration, wash with water until neutral, and dry.

-

Purify the crude flavone by recrystallization from ethanol or by column chromatography.

| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield (%) |

| 1 | 2-hydroxyacetophenone, Benzoyl chloride | Pyridine | 0 °C to RT, 4-6 h | 85-95 |

| 2 | o-acyloxyacetophenone | KOH, Pyridine | 50 °C, 3 h | 70-85 |

| 3 | 1,3-diketone | Glacial Acetic Acid, H₂SO₄ | Reflux, 4 h | 80-90 |

Section 2: Synthesis of Biflavonoids via Cross-Coupling Reactions

The formation of the C-C bond linking the two flavone units is a critical step in the synthesis of biflavonoids. The Suzuki-Miyaura and Ullmann coupling reactions are powerful tools for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling for Biflavonoid Synthesis

This protocol outlines the coupling of a borylated flavone with a halogenated flavone.

-

To a degassed mixture of the borylated flavone (1.0 eq), the halogenated flavone (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a 3:1 mixture of DME and water), add a base such as sodium carbonate (3.0 eq).

-

Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude biflavonoid by column chromatography on silica gel.

| Coupling Partners | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Borylated Flavone, Halogenated Flavone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12-24 | 40-70 |

Experimental Protocol: Ullmann Coupling for Biflavonoid Synthesis

This protocol describes the copper-catalyzed coupling of two halogenated flavone units.

-

Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and drying under vacuum.

-

Combine the halogenated flavone (1.0 eq) and activated copper powder (2.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 150-160 °C) under an inert atmosphere for 24-48 hours.

-

Monitor the reaction by TLC.

-

After cooling, filter the reaction mixture to remove the copper residues and wash the solid with hot DMF.

-

Pour the combined filtrate into water to precipitate the crude biflavonoid.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by column chromatography.

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Halogenated Flavone | Activated Copper | DMF | 150-160 | 24-48 | 20-40 |

Section 3: Visualizing Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for Biflavonoid Analogs

The following diagram illustrates a general synthetic workflow for the preparation of biflavonoid analogs using the Suzuki-Miyaura coupling approach.

Caption: General workflow for biflavonoid synthesis.

This compound and Modulation of Inflammatory Signaling

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. These pathways are crucial in the innate immune response and their dysregulation is implicated in various inflammatory diseases.

The following diagram illustrates the inhibitory effect of this compound analogs on the NF-κB and NLRP3 inflammasome signaling pathways.

Caption: Inhibition of NF-κB and NLRP3 pathways.

The diagram illustrates that pro-inflammatory stimuli, acting through receptors like TLR4, activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines, including pro-IL-1β, which "primes" the NLRP3 inflammasome. A second signal activates the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form, driving inflammation. This compound and its analogs can intervene in this process by inhibiting the IKK complex in the NF-κB pathway and preventing the assembly of the NLRP3 inflammasome.[3][4][5][6][7]

Conclusion

The synthetic protocols and biological pathway diagrams provided in this document offer a comprehensive resource for researchers working on the synthesis and evaluation of this compound analogs and derivatives. The modular nature of the synthetic strategies allows for the generation of a diverse library of biflavonoids for structure-activity relationship studies. The elucidation of the inhibitory mechanisms on key inflammatory pathways highlights the therapeutic potential of these compounds and provides a rationale for their further development as anti-inflammatory agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of biologically relevant biflavanoids--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chrysin Attenuates the NLRP3 Inflammasome Cascade to Reduce Synovitis and Pain in KOA Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppression of NF-κB signaling and NLRP3 inflammasome activation in macrophages is responsible for the amelioration of experimental murine colitis by the natural compound fraxinellone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Curcumin Represses NLRP3 Inflammasome Activation via TLR4/MyD88/NF-κB and P2X7R Signaling in PMA-Induced Macrophages [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Chrysocauloflavone I: In Vitro Experimental Design and Application Notes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental design and setup for investigating the biological activities of Chrysocauloflavone I, a biflavonoid isolated from Selaginella doederleinii. This document outlines detailed protocols for assessing its anti-inflammatory, hepatoprotective, and cytotoxic effects, supported by quantitative data from scientific literature. Diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies.

Introduction

This compound has emerged as a promising natural compound with significant therapeutic potential. In vitro studies have demonstrated its capacity to modulate key signaling pathways involved in inflammation and liver injury. Notably, it has been shown to inhibit the NLRP3 inflammasome and the NF-κB signaling cascade, both of which are critical mediators of the inflammatory response. Furthermore, preliminary evidence suggests its role in protecting liver cells from damage and modulating fatty acid metabolism. These application notes are designed to provide researchers with the necessary protocols to explore and validate the therapeutic potential of this compound in a laboratory setting.

Data Presentation: Summary of In Vitro Activities

The following tables summarize the quantitative data on the in vitro biological activities of this compound and related biflavonoids from Selaginella species. This data is essential for designing experiments with appropriate concentration ranges.

Table 1: Anti-inflammatory Activity of Biflavonoids from Selaginella Species

| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |

| Ethanolic Extract of S. corbularia | RAW 264.7 | NO Production Inhibition | IC50: 83.90 µg/mL | [1] |

| Ethanolic Extract of S. corbularia | RAW 264.7 | TNF-α Production Inhibition | IC50: 61.97 µg/mL | [1] |

| Epimuqubilin A (Norsesterterpene peroxide) | RAW 264.7 | NO Production Inhibition | IC50: 7.4 µM | [2] |

Table 2: Cytotoxicity of Biflavonoids from Selaginella doederleinii

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Biflavonoid 1 | A549 (Lung Cancer) | MTT | 3.1 | [3] |

| Biflavonoid 2 | A549 (Lung Cancer) | MTT | 2.8 | [3] |

| Biflavonoid 3 | A549 (Lung Cancer) | MTT | 2.3 | [3] |

| Biflavonoid 4 | A549 (Lung Cancer) | MTT | 3.1 | [3] |

| Biflavonoid 5 | A549 (Lung Cancer) | MTT | 7.9 | [3] |

| Biflavonoid 1 | H1299 (Lung Cancer) | MTT | 7.3 | [3] |

| Biflavonoid 2 | H1299 (Lung Cancer) | MTT | 7.3 | [3] |

| Biflavonoid 3 | H1299 (Lung Cancer) | MTT | 4.0 | [3] |

| Biflavonoid 4 | H1299 (Lung Cancer) | MTT | 6.8 | [3] |

| Biflavonoid 5 | H1299 (Lung Cancer) | MTT | 8.4 | [3] |

| Biflavonoids 1, 2, 3 | MRC-5 (Normal Lung Fibroblast) | MTT | >100 | [3] |

| Ethyl acetate extract of S. doederleinii | HeLa (Cervical Cancer) | MTT | IC50: 37.53 µg/mL | [4] |

Table 3: Hepatoprotective Effects of Natural Compounds in HepG2 Cells

| Compound/Extract | Inducing Agent | Effect | Concentration | Reference |

| Polyphenolic-rich fraction 4 | Acetaminophen | 77% protection of cell viability | 250 µg/mL | [5] |

| Polyphenolic-rich fraction 6 | Acetaminophen | 62% protection of cell viability | 250 µg/mL | [5] |

| Silybinin | Carbon Tetrachloride (CCl4) | Significant decrease in AST, LDH, and MDA levels | 100-150 µg/mL | [6] |

| Polyherbal blend (LIVT) | D-galactosamine | 37% cytoprotection | 62.5 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the cytotoxic potential of this compound and for selecting appropriate non-toxic concentrations for subsequent mechanism-of-action studies.

Workflow for Cell Viability Assay

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, A549 lung cancer cells, MRC-5 normal lung fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-